molecular formula C16H26N6OS B2956729 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 941948-18-1

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No.: B2956729
CAS No.: 941948-18-1
M. Wt: 350.49
InChI Key: RVDMQRMPZKNSFC-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a complex organic compound known for its diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide typically involves the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the isobutylamino and isobutyramide groups. This process can be achieved through multi-step synthesis involving:

  • Formation of the pyrazolo[3,4-d]pyrimidine ring: : A cyclization reaction between appropriate precursors under controlled conditions, such as heating with a suitable catalyst.

  • Introduction of the thioether group: : Via nucleophilic substitution of a methylthio precursor.

  • Attachment of the isobutylamino group: : Through an amination reaction using isobutylamine.

  • Final amide coupling: : By reacting with isobutyric acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Process optimization, including reaction conditions, choice of solvents, and purification methods, would be crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

  • Reduction: : The amino and thioether groups can be selectively reduced using reducing agents.

  • Substitution: : Various substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine ring or the functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles and electrophiles can be used under conditions like elevated temperature or in the presence of catalysts.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced forms of the amino or thioether groups.

  • Substitution: : Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide has been explored for a variety of scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for therapeutic potential, including anti-cancer or anti-inflammatory properties.

  • Industry: : Utilized in the development of new materials or as intermediates in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is dependent on its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity, or interact with cellular receptors, triggering various signal transduction pathways. Detailed studies on its binding affinity, molecular docking, and biological assays are necessary to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide: : Lacks the methylthio group.

  • N-(2-(4-(methylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide: : Has a different substitution on the amino group.

  • N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide: : Contains a butyramide group instead of an isobutyramide group.

Uniqueness

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide stands out due to its specific combination of functional groups, which may contribute to unique reactivity and biological activity. Its versatility in synthetic applications and potential for diverse biological effects makes it a compound of significant interest for further research.

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Properties

IUPAC Name

2-methyl-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6OS/c1-10(2)8-18-13-12-9-19-22(7-6-17-15(23)11(3)4)14(12)21-16(20-13)24-5/h9-11H,6-8H2,1-5H3,(H,17,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDMQRMPZKNSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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